molecular formula C15H16O2 B8446921 2-(2,5-Dimethylphenylmethoxy)phenol CAS No. 77151-90-7

2-(2,5-Dimethylphenylmethoxy)phenol

Cat. No. B8446921
M. Wt: 228.29 g/mol
InChI Key: ZPTXINRRZVZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04563526

Procedure details

For the synthesis of V, 15.00 g of 2,5-dimethylbenzyl chloride are added to 10.68 g of catechol dissolved in 10 ml of absolute ethanol under nitrogen. KOH, 5.44 g dissolved in 50 ml of ethanol, is added dropwise over 30 minutes with stirring. The solution is then refluxed under nitrogen for 2 hours. The solution is filtered to remove KCl. The solution is cooled over night and filtered to remove di-substituted product. Ethanol is removed by rotary evaporation, and the oil is dissolved in 50 ml of chloroform. The pH is adjusted to neutrality with HCl and extracted three times with equal volumes of water to remove unreacted catechol and salts. Chloroform is removed by rotary evaporation. The oil is vacuum-distilled at 8 mm Hg and the fraction containing V is collected.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4]Cl.[C:11]1([C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14])[OH:12].[OH-].[K+]>C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][O:12][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[OH:14] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(CCl)C=C(C=C1)C
Step Two
Name
Quantity
10.68 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then refluxed under nitrogen for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove KCl
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled over night
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove di-substituted product
CUSTOM
Type
CUSTOM
Details
Ethanol is removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the oil is dissolved in 50 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted three times with equal volumes of water
CUSTOM
Type
CUSTOM
Details
to remove unreacted catechol and salts
CUSTOM
Type
CUSTOM
Details
Chloroform is removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The oil is vacuum-distilled at 8 mm Hg
ADDITION
Type
ADDITION
Details
the fraction containing V
CUSTOM
Type
CUSTOM
Details
is collected

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)C)COC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.